molecular formula C7H6ClFO2 B7963499 5-Chloro-2-fluoro-3-methoxyphenol

5-Chloro-2-fluoro-3-methoxyphenol

Cat. No.: B7963499
M. Wt: 176.57 g/mol
InChI Key: AEGAJRNGTHEBGT-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H6ClFO2 and its molecular weight is 176.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-3-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGAJRNGTHEBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 Fluoro 3 Methoxyphenol

Strategies for Regioselective Ring Functionalization

The construction of the target molecule hinges on the selective introduction of chloro, fluoro, and methoxy (B1213986) groups onto a phenolic precursor. The order of these functionalization steps is critical to achieving the desired 1,2,3,5-substitution pattern.

The introduction of a chlorine atom onto the aromatic ring is a key step. Starting from a precursor such as 2-fluoro-3-methoxyphenol (B1439087), the directing effects of the hydroxyl, fluoro, and methoxy groups must be considered. The hydroxyl group is a powerful activating ortho-, para-director. The methoxy group is also an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In 2-fluoro-3-methoxyphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position para to the hydroxyl (C4) is the most likely site for electrophilic substitution due to steric hindrance at the C2 and C6 positions. Therefore, direct chlorination of 2-fluoro-3-methoxyphenol would likely lead to chlorination at the C4 position, not the desired C5 position.

A more plausible strategy would involve starting with a precursor where the desired chlorination site is activated. For instance, beginning with 3-fluoro-5-methoxyphenol, the hydroxyl group could be introduced later in the synthesis. Chlorination of 3-fluoro-5-methoxyanisole would be directed by the two meta-positioned methoxy and fluoro groups.

Alternatively, a Sandmeyer reaction on a suitably substituted aniline (B41778), such as 5-amino-2-fluoro-3-methoxyphenol, could provide a regioselective route to the chloro-substituted product.

The introduction of the methoxy group can be achieved through several methods. One common approach is the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate. If starting from a precursor such as 5-chloro-2-fluororesorcinol, selective methylation of one of the hydroxyl groups would be necessary. This can often be achieved by exploiting differences in the acidity of the two hydroxyl groups or through the use of protecting groups.

Another approach is nucleophilic aromatic substitution on a precursor bearing a good leaving group, such as a nitro or another halide group, at the desired position. However, the conditions for such reactions are often harsh.

The introduction of a fluorine atom onto an aromatic ring is often accomplished using specialized reagents. The Balz-Schiemann reaction is a classic method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aniline. For example, starting from 5-chloro-3-methoxyaniline, diazotization followed by treatment with fluoroboric acid could introduce the fluorine at the C2 position.

Modern fluorination methods using electrophilic fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI), offer milder reaction conditions and can be highly regioselective, depending on the directing effects of the other substituents on the ring.

Total Synthesis Approaches and Retrosynthetic Analysis

A retrosynthetic analysis of 5-Chloro-2-fluoro-3-methoxyphenol provides a logical framework for planning its synthesis by breaking down the target molecule into simpler, more readily available starting materials. wikipedia.orgicj-e.org This process involves strategically disconnecting bonds to reveal precursor molecules. amazonaws.comresearchgate.net

One possible retrosynthetic route is as follows:

Disconnect C-Cl bond: This suggests a late-stage chlorination of 2-fluoro-3-methoxyphenol nih.gov. However, as discussed, the regioselectivity of this step is problematic.

Disconnect C-F bond: This points to a precursor like 5-chloro-3-methoxyphenol echemi.com, which could potentially be fluorinated.

Disconnect C-O (methoxy) bond: This leads to a dihydroxy precursor, 5-chloro-2-fluororesorcinol, which would require selective methylation.

A plausible forward synthesis could start from a commercially available substituted aniline. For example, starting from 3-amino-5-methoxyphenol, the synthesis could proceed as follows:

Protection of the phenol (B47542): The hydroxyl group would likely be protected, for instance as a benzyl (B1604629) ether, to prevent side reactions in subsequent steps.

Fluorination: The amino group can be converted to a diazonium salt and then to a fluoro group via the Balz-Schiemann reaction.

Chlorination: Electrophilic chlorination of the resulting 3-fluoro-5-methoxy-phenol derivative would likely occur at the C6 position, which is para to the protected hydroxyl group and ortho to the methoxy group.

Deprotection: Removal of the protecting group would yield the final product.

This represents a logical, albeit theoretical, pathway to the target molecule.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sioc-journal.cn For the synthesis of this compound, several green chemistry strategies could be envisioned.

While specific catalyst-free or solvent-free methods for this particular synthesis are not documented, general principles can be applied. nih.gov For instance, if a halogenation step is required, the use of a solid-supported reagent could facilitate catalyst and product separation, minimizing waste. Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption.

The use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, in place of hazardous organic solvents like chlorinated hydrocarbons, is a cornerstone of green chemistry. Where possible, reactions could be designed to proceed in these more environmentally benign media.

Compound Data

Microwave-Assisted and Ultrasonic Conditions

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to accelerate reaction rates, improve yields, and enhance selectivity.

Microwave-assisted organic synthesis (MAOS) has demonstrated significant advantages in the preparation of substituted phenols. researchgate.netarizona.edu The rapid heating achieved with microwaves can dramatically reduce reaction times, often from hours to minutes. thieme-connect.comresearchgate.net For a potential synthesis of this compound, microwave irradiation could be applied to a key step such as the nucleophilic aromatic substitution (SNAr) of a highly substituted chlorofluorobenzene with a hydroxide (B78521) or methoxide (B1231860) source. This technique is known to be effective for reactions in polar solvents, leading to higher yields and cleaner product profiles. thieme-connect.com

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. While direct applications to phenol synthesis are less common, ultrasound is highly effective in heterogeneous systems by improving mass transport and activating the surface of solid catalysts. acs.org For instance, in a metal-catalyzed hydroxylation of a suitable aryl halide precursor, ultrasonic agitation could facilitate the interaction between the reactants and a solid-supported catalyst, potentially leading to improved reaction rates and efficiency. nih.gov

Catalytic Systems in Organic Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. Various catalytic systems offer potential routes to this compound.

Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for the formation of C-O bonds, essential for phenol synthesis. Copper and palladium-based catalysts are particularly prominent in the hydroxylation of aryl halides. organic-chemistry.org A plausible route to this compound could involve the copper-catalyzed hydroxylation of a corresponding aryl iodide or bromide precursor using a hydroxide source. organic-chemistry.org

Another well-established method is the oxidation of arylboronic acids. nih.gov A potential precursor, 5-chloro-2-fluoro-3-methoxyphenylboronic acid, could be oxidized to the target phenol using an oxidant like hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgrsc.org This approach offers mild reaction conditions and a broad tolerance for various functional groups. nih.gov

Table 1: Illustrative Metal-Catalyzed Hydroxylation of Aryl Precursors

Catalyst/Ligand Precursor Type Oxidant Solvent Temperature (°C) Yield (%) Reference
CuI/8-hydroxyquinoline Aryl iodide KOH Dioxane/H₂O 100 Good organic-chemistry.org
Cu(acac)₂/Ligand Aryl chloride CsOH·H₂O Dioxane 130 Very Good organic-chemistry.org
None (Base promoted) Arylboronic acid t-BuOOH CH₃CN RT Good to Excellent organic-chemistry.org
Iodine (Catalyst) Arylboronic acid H₂O₂ H₂O RT High organic-chemistry.org

Organocatalysis and Enzyme-Catalyzed Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the construction of polysubstituted aromatic rings. nih.gov A benzannulation approach, catalyzed by a simple organic molecule like an amine or a phosphine, could potentially be designed to assemble the core structure of this compound from simpler, acyclic precursors with high regioselectivity. nih.gov

Biocatalysis, particularly using enzymes, offers unparalleled selectivity in chemical transformations. nih.gov The selective hydroxylation of aromatic compounds is a well-known capability of certain enzymes, most notably cytochrome P450 monooxygenases. nih.govnih.govresearchgate.net These enzymes can catalyze the direct insertion of an oxygen atom into a C-H bond with high regioselectivity, which is often difficult to achieve with conventional chemical methods. acs.org A potential biosynthetic route could involve the enzymatic hydroxylation of a precursor like 1-chloro-4-fluoro-2-methoxybenzene at the desired position. Protein engineering can further tailor the enzyme's active site to favor the formation of the specific isomer required. nih.gov

Table 2: Examples of Enzymes in Aromatic Hydroxylation

Enzyme Class Reaction Type Substrate Type Key Advantage Reference
Cytochrome P450 C-H Hydroxylation Aromatic Compounds High Regioselectivity nih.govnih.govacs.org
Pterin-dependent monooxygenase Hydroxylation Aromatic Compounds Ortho-hydroxylation researchgate.net

Nanocatalysts and Ionic Liquid Catalysts

Nanocatalysts, materials with particle sizes in the nanometer range, offer unique catalytic properties due to their high surface-area-to-volume ratio. researchgate.net In the context of synthesizing this compound, metal oxide nanoparticles, such as rod-like Cu/La/O nanoparticles, could serve as highly active catalysts for the hydroxylation of a phenolic or benzene-based precursor. rsc.org The use of nanocatalysts often leads to higher conversion rates and can occur under milder conditions than their bulk counterparts. rsc.orgnih.gov Furthermore, many nanocatalysts are heterogeneous and can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.netnih.gov

Ionic liquids (ILs), which are salts with melting points below 100 °C, are considered green solvents due to their low volatility and high thermal stability. rsc.orgdntb.gov.ua They can also act as catalysts or co-catalysts in various reactions. For the synthesis of this compound, an ionic liquid could be employed as the solvent in a nucleophilic aromatic substitution reaction to introduce one of the substituents onto the aromatic ring. rsc.orgacs.org Studies have shown that ionic liquids can enhance the rate of SNAr reactions by stabilizing the charged intermediates formed during the reaction. acs.orgrsc.org The tunability of the cation and anion of the ionic liquid allows for the optimization of reaction conditions to achieve higher yields and selectivity. dntb.gov.uarsc.org

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Fluoro 3 Methoxyphenol

Electrophilic Aromatic Substitution (EAS) Reactions: Directing Effects and Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. The rate and regioselectivity of EAS reactions on 5-Chloro-2-fluoro-3-methoxyphenol are determined by the combined electronic effects of its substituents.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance (+R effect). quora.comlibretexts.orgyoutube.com This effect outweighs their electron-withdrawing inductive effect (-I effect). openstax.org The lone pairs on the oxygen atoms increase the electron density at the positions ortho and para to them, making the ring more nucleophilic and thus more reactive towards electrophiles. quora.com

In this compound, the positions for electrophilic attack are influenced by the synergistic and antagonistic effects of these substituents. The hydroxyl group at C1 is the most powerful activating group, followed by the methoxy group at C3. Both strongly direct incoming electrophiles to their ortho and para positions. The fluorine at C2 and chlorine at C5 are deactivating but also direct ortho and para.

The only available position for substitution is C6. This position is ortho to the strongly activating hydroxyl group and para to the activating methoxy group, making it the most nucleophilic site. The deactivating fluorine at C2 and chlorine at C5 have a lesser influence on this position compared to the powerful activating groups. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

Table 1: Summary of Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-OHC1+R >> -IStrongly ActivatingOrtho, Para
-FC2-I > +RDeactivatingOrtho, Para
-OCH3C3+R > -IActivatingOrtho, Para
-ClC5-I > +RDeactivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

In this compound, the presence of two halogen atoms, chlorine and fluorine, which are electron-withdrawing, makes the aromatic ring susceptible to SNAr reactions, albeit requiring harsh conditions. The fluorine atom at C2 and the chlorine atom at C5 are potential leaving groups. The reactivity towards SNAr is enhanced by the presence of other electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this molecule, the electron-donating hydroxyl and methoxy groups would generally disfavor SNAr. However, under forcing conditions, substitution of one of the halogens may be possible. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions.

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The phenolic hydroxyl group is a key reactive site in this compound.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. csbsju.edu This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. csbsju.eduresearchgate.net A variety of alkylating agents can be used, and the reaction conditions can be tailored to achieve high yields. researchgate.nettandfonline.com For instance, palladium-catalyzed etherification of substituted phenols with vinyl ethylene (B1197577) carbonate provides a route to allylic aryl ethers. frontiersin.org

Esterification: Phenols can be esterified to form phenyl esters. Direct esterification with carboxylic acids is generally slow. wyzant.com More efficient methods involve reacting the phenol with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides in the presence of a base. wyzant.com Carbodiimide coupling reagents can also facilitate the esterification of phenols. rsc.orgorganic-chemistry.org The reaction rates can be influenced by the acidity of the phenol and the steric hindrance around the hydroxyl group. rsc.orgnih.gov

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones, through mechanisms that may involve the formation of a phenoxyl radical. scispace.comnih.govuc.pt The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. For example, electrochemical oxidation of substituted phenols can lead to the formation of hydroquinones and benzoquinones. scispace.comuc.pt

Table 2: Examples of Reagents for Hydroxyl Group Modifications

ReactionReagent ExamplesProduct Type
EtherificationAlkyl halides (e.g., CH3I, C2H5Br) with a base (e.g., K2CO3, NaH)Alkyl aryl ether
EsterificationAcyl chlorides (e.g., CH3COCl), Acid anhydrides (e.g., (CH3CO)2O) with a base (e.g., pyridine)Phenyl ester
OxidationFremy's salt, Salcomine, Electrochemical oxidationQuinone derivatives

Transformations Involving Halogen and Methoxy Substituents

Dehalogenation and Halogen Exchange Reactions

The chlorine and fluorine atoms on the aromatic ring can potentially be removed or replaced. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. The reductive dehalogenation of polychlorinated phenols is a known process. wikipedia.orgepa.gov For instance, Dehalococcoides mccartyi strain MB has been shown to catalyze the reductive dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers. acs.orgacs.orgnih.gov

Halogen exchange reactions, where one halogen is replaced by another, are also possible under specific conditions, often involving metal catalysis.

Demethylation and Functional Group Interconversion

The methoxy group (-OCH3) can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This transformation is typically carried out under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr3 or AlCl3.

Rearrangement Reactions

The structure of this compound and its derivatives can undergo rearrangement reactions under certain conditions.

Claisen Rearrangement: If the hydroxyl group is first converted to an allyl ether, this derivative can undergo a thermal or acid-catalyzed Claisen rearrangement. wikipedia.orgbyjus.com This vaia.comvaia.com-sigmatropic rearrangement would lead to the migration of the allyl group to the ortho position (C6). wikipedia.orgbyjus.com The regioselectivity of the Claisen rearrangement can be influenced by the electronic nature of other substituents on the ring. rsc.org

Fries Rearrangement: If the hydroxyl group is esterified, the resulting phenyl ester can undergo a Fries rearrangement in the presence of a Lewis acid catalyst. chemistrylearner.comjk-sci.comwikipedia.orgbyjus.com This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring, yielding a hydroxyaryl ketone. chemistrylearner.comwikipedia.orgbyjus.com The ratio of ortho to para products can be controlled by the reaction temperature and solvent. chemistrylearner.comjk-sci.com Given the substitution pattern of this compound, migration would be expected to occur at the C6 position.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of new bonds. For a molecule like this compound, the presence of a chlorine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl group can also be converted into a triflate or other pseudohalide, offering an alternative site for such transformations.

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgchemistryjournals.net The reactivity of the aryl halide in the oxidative addition step is a crucial factor, with the general trend being I > Br > OTf > Cl. wikipedia.orgyoutube.com Given that this compound possesses a chloro substituent, more forcing reaction conditions or highly active catalyst systems are typically required compared to the corresponding aryl iodides or bromides. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species. nih.gov Given the electron-rich nature of the phenol, specialized ligands may be necessary to facilitate the coupling.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org It is anticipated that this compound could undergo a Heck reaction with various alkenes to introduce a substituted vinyl group onto the aromatic ring. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A copper(I) co-catalyst is typically employed alongside the palladium catalyst. organic-chemistry.org The reaction of this compound in a Sonogashira coupling would lead to the formation of an alkynyl-substituted phenol derivative. The reaction is generally carried out under mild conditions with an amine base that also serves as a solvent. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The coupling of this compound with an organostannane would proceed via a similar palladium-catalyzed cycle.

Below is a representative table of conditions for these coupling reactions based on structurally related aryl chlorides.

Coupling ReactionAryl Halide ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
Suzuki-Miyaura 4-ChlorotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095 researchgate.net
Heck 4-ChlorotolueneStyrenePd(OAc)₂/PCy₃K₂CO₃DMA12085 researchgate.net
Sonogashira 1-Chloro-4-nitrobenzenePhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF8092 wikipedia.org
Stille 4-Chlorotoluene(Tributylstannyl)benzenePd(PPh₃)₄-Toluene11088 wikipedia.org

This table presents illustrative data for analogous compounds and does not represent actual experimental results for this compound.

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.org A more contemporary and broader application is the Ullmann condensation, or Ullmann-type reaction, which involves the copper-catalyzed coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols. wikipedia.org

For this compound, an intramolecular Ullmann-type reaction is unlikely. However, it could participate in intermolecular Ullmann reactions. The phenolic hydroxyl group could act as a nucleophile in a coupling with another aryl halide, or the chloro group could be the site of substitution by another nucleophile. These reactions often require high temperatures and polar solvents. wikipedia.org Modern protocols have been developed using various ligands to facilitate the reaction under milder conditions. nih.gov

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. nih.gov

Reaction TypeAryl Halide ExampleNucleophile ExampleCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
O-Arylation 1-Iodo-4-nitrobenzenePhenolCuI/L-prolineK₂CO₃DMSO9085-95 organic-chemistry.org
N-Arylation 1-Bromo-4-chlorobenzeneAniline (B41778)CuI/PhenanthrolineK₂CO₃NMP15078 wikipedia.org

This table presents illustrative data for analogous compounds and does not represent actual experimental results for this compound.

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the introduction of alkyl and acyl groups onto an aromatic ring. jk-sci.com The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. chemistrysteps.com However, the reactivity of phenols in Friedel-Crafts reactions can be complex. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the phenolic oxygen, which can deactivate the ring towards electrophilic attack. echemi.comstackexchange.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group. Due to the activating nature of the hydroxyl and methoxy groups, this compound would be expected to be reactive. However, polyalkylation is a common side reaction in Friedel-Crafts alkylations. jk-sci.com The regioselectivity would be directed by the existing substituents, with substitution likely occurring at the positions ortho and para to the strongly activating hydroxyl group.

Friedel-Crafts Acylation: This reaction introduces an acyl group. A common issue with phenols in Friedel-Crafts acylation is O-acylation to form an ester, which can compete with the desired C-acylation. ucalgary.ca The initially formed ester can, under certain conditions, undergo a Fries rearrangement to yield the C-acylated product. echemi.com To circumvent the issues with the free hydroxyl group, it is common to use the corresponding anisole (B1667542) (methoxybenzene) derivative, where the oxygen is protected by a methyl group. chemistrysteps.com For this compound, which already contains a methoxy group and a free hydroxyl group, the reaction would likely be complex.

Reaction TypeAromatic SubstrateReagentCatalystSolventTemp. (°C)Product(s)Ref.
Alkylation Phenoltert-Butyl chlorideAlCl₃Benzene80p-tert-Butylphenol jk-sci.com
Acylation AnisoleAcetyl chlorideAlCl₃CS₂0-5p-Methoxyacetophenone organic-chemistry.org

This table presents illustrative data for analogous compounds and does not represent actual experimental results for this compound.

Mechanistic Investigations of Key Reactions

The key steps in palladium-catalyzed cross-coupling reactions—oxidative addition, transmetalation, and reductive elimination—all proceed through specific transition states. chemistryjournals.net For example, in the Suzuki-Miyaura reaction, the transmetalation step is often the rate-determining step, and its transition state involves the transfer of the organic group from boron to palladium. nih.gov The nature of the ligands on the palladium center and the substituents on the aryl halide significantly influence the energy of these transition states and, consequently, the reaction rate and efficiency. For an electron-rich and sterically hindered substrate like this compound, the transition states for oxidative addition and transmetalation would be expected to be higher in energy compared to simpler aryl halides.

In Friedel-Crafts reactions, the formation of the electrophile and the subsequent attack on the aromatic ring to form the sigma complex (arenium ion) are key steps involving distinct transition states. The stability of the arenium ion intermediate is influenced by the ability of the substituents on the ring to delocalize the positive charge.

Elucidating the reaction pathway involves identifying all intermediates and transition states connecting the reactants to the products. For palladium-catalyzed couplings, the general catalytic cycle is widely accepted. mdpi.comacs.org However, variations can occur depending on the specific reaction conditions, ligands, and substrates. For instance, in some cases, the active Pd(0) catalyst can aggregate to form palladium nanoparticles, leading to a heterogeneous catalytic pathway.

For Ullmann-type reactions, the exact mechanism is still a subject of debate and may vary depending on the reaction conditions. While an oxidative addition-reductive elimination pathway involving Cu(I)/Cu(III) species is often proposed, other mechanisms, such as those involving radical intermediates or σ-bond metathesis, have also been considered. wikipedia.org

The reaction pathways for Friedel-Crafts reactions are well-understood to proceed via electrophilic aromatic substitution, involving the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity. libretexts.org

Synthesis and Characterization of Derivatives and Analogs of 5 Chloro 2 Fluoro 3 Methoxyphenol

Functionalized Derivatives via the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 5-Chloro-2-fluoro-3-methoxyphenol is a prime site for chemical modification, primarily through reactions like etherification and esterification. nih.gov These reactions allow for the introduction of a wide array of functional groups, thereby altering the molecule's physicochemical properties.

The conversion of the hydroxyl group into an ether is a common strategy. For instance, in the Williamson ether synthesis, the phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species to form the corresponding ether derivative.

Another significant functionalization is esterification. This can be achieved by reacting the phenol with a carboxylic acid or, more commonly, a more reactive derivative like an acid chloride or acid anhydride. This reaction is typically catalyzed by a small amount of acid or base. These modifications are fundamental in transforming the phenol into a versatile intermediate for more complex molecular architectures. nih.gov The reactivity of the phenolic hydroxyl group makes it a key handle for creating diverse libraries of compounds. nih.gov

Aromatic Ring-Substituted Derivatives

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, a class of reactions that allows for the direct attachment of substituents to the ring. msu.edu The existing substituents—hydroxyl (-OH), methoxy (B1213986) (-OCH₃), chloro (-Cl), and fluoro (-F)—exert a strong influence on the position of any new incoming group. Both the hydroxyl and methoxy groups are powerful activating groups and direct incoming electrophiles to the ortho and para positions. nih.gov Conversely, the chloro and fluoro groups are deactivating but also ortho, para-directing. msu.edu

Given the substitution pattern of this compound (substituents at positions 1, 2, 3, and 5), the available positions for substitution are C4 and C6. The strong directing effect of the C3-methoxy and C1-hydroxyl (hypothetical numbering for discussion) groups would preferentially direct new substituents to these vacant positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). msu.edu

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃) to add a sulfonic acid group (-SO₃H). msu.edu

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. youtube.com

These reactions provide a pathway to a variety of aromatic ring-substituted derivatives, each with unique electronic and steric properties.

Specific Classes of Derivatives

Building upon the fundamental reactivity of this compound, several specific classes of more complex derivatives can be synthesized.

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis often begins with the creation of an α,β-unsaturated ketone, known as a chalcone (B49325). dergipark.org.tr To synthesize a pyrazoline derivative from this compound, a multi-step process is required. First, a related acetophenone (B1666503) derivative would be synthesized, which is then condensed with a substituted aromatic aldehyde in a base-catalyzed reaction (Claisen-Schmidt condensation) to form the chalcone intermediate. dergipark.org.tr

This chalcone is then cyclized by reacting it with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or a substituted hydrazine. researchgate.net The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the final pyrazoline ring structure. dergipark.org.tr The specific reagents and conditions, such as the choice of acid or base catalyst, can influence the reaction's outcome and yield. researchgate.netjocpr.com

Starting Material (Chalcone Precursor)ReagentProduct ClassReference
(E)-1-(5-chloro-2-fluoro-3-methoxyphenyl)-3-(aryl)prop-2-en-1-oneHydrazine HydratePyrazoline Derivative dergipark.org.tr
(E)-1-(5-chloro-2-fluoro-3-methoxyphenyl)-3-(aryl)prop-2-en-1-onePhenylhydrazineN-Phenyl Pyrazoline Derivative jocpr.com

This table illustrates a hypothetical synthetic pathway based on established methods.

Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or ketone. mediresonline.org To prepare Schiff base derivatives related to this compound, one would first need to synthesize an amino or an aldehyde derivative of the parent compound.

For example, a 4-amino-5-chloro-2-fluoro-3-methoxyphenol could be synthesized (e.g., via nitration at the 4-position followed by reduction). This aminophenol could then be reacted with various substituted benzaldehydes in an alcohol solvent, often with a few drops of an acid catalyst like glacial acetic acid, to yield the corresponding Schiff bases. nih.gov Alternatively, if an aldehyde derivative such as 5-chloro-2-fluoro-3-methoxy-4-hydroxybenzaldehyde were prepared, it could be reacted with a range of primary amines to form a different set of Schiff bases. nih.gov

Amine PrecursorAldehyde ReagentProduct ClassReference
4-Amino-5-chloro-2-fluoro-3-methoxyphenolBenzaldehyde (B42025)Schiff Base mediresonline.org
4-Amino-5-chloro-2-fluoro-3-methoxyphenol4-NitrobenzaldehydeSchiff Base mediresonline.org
4-Amino-5-chloro-2-fluoro-3-methoxyphenolAnisaldehydeSchiff Base mediresonline.org

This table illustrates a hypothetical synthetic pathway based on established methods.

Aryloxy Phenol Derivatives

Aryloxy phenol derivatives, also known as diaryl ethers, can be synthesized using cross-coupling reactions. The Ullmann condensation is a classic and effective method for this transformation. nih.gov In this reaction, the phenoxide ion generated from this compound acts as a nucleophile, displacing a halide from an aryl halide. encyclopedia.pub

The reaction is typically carried out at high temperatures in the presence of a copper catalyst (e.g., copper(I) iodide) and a base such as potassium carbonate or cesium carbonate. nih.gov The choice of solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is also crucial for the reaction's success. This method allows for the coupling of the this compound core with a wide variety of other aromatic systems, leading to a diverse class of diaryl ether derivatives. nih.gov

PhenolAryl HalideCatalyst/BaseProduct ClassReference
This compound4-BromoanisoleCuI / K₂CO₃Aryloxy Phenol Derivative nih.gov
This compound1-Bromo-3,5-dimethoxybenzeneCuI / Cs₂CO₃Aryloxy Phenol Derivative nih.gov
This compound4-IodophenolCopper / K₂CO₃Aryloxy Phenol Derivative nih.gov

This table illustrates a hypothetical synthetic pathway based on established methods.

Benzoxazole (B165842) and Benzoxazolinone Derivatives

The synthesis of benzoxazole and benzoxazolinone derivatives requires an ortho-aminophenol precursor. organic-chemistry.orgnih.gov Starting from this compound, this would involve a nitration step, likely directed to the C4 or C6 position, followed by a selective reduction of the nitro group to an amine. Assuming the formation of 4-amino-5-chloro-2-fluoro-3-methoxyphenol, this intermediate can be used to construct the desired heterocyclic systems.

Benzoxazoles are typically formed by the condensation of the o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, aldehydes) under dehydrating conditions, often at high temperatures or with a catalyst. organic-chemistry.orgmdpi.com

Benzoxazolinones can be synthesized by reacting the o-aminophenol with reagents like urea (B33335) or phosgene (B1210022) derivatives. scienceopen.com For example, heating the aminophenol with urea results in the formation of the benzoxazolinone ring with the liberation of ammonia. nih.gov These synthetic routes provide access to fused heterocyclic systems with significant chemical diversity.

PrecursorReagentProduct ClassReference
4-Amino-5-chloro-2-fluoro-3-methoxyphenolBenzoic Acid2-Phenylbenzoxazole Derivative organic-chemistry.org
4-Amino-5-chloro-2-fluoro-3-methoxyphenolUreaBenzoxazolinone Derivative nih.govscienceopen.com
4-Amino-5-chloro-2-fluoro-3-methoxyphenolBenzyl (B1604629) ChlorideN-Substituted Benzoxazolinone scienceopen.com

This table illustrates a hypothetical synthetic pathway based on established methods.

Substituted Trisphenols

No information is available in the scientific literature regarding the synthesis or characterization of substituted trisphenols derived from this compound.

Structure-Reactivity Relationship Studies in Derived Compounds

There are no published studies on the structure-reactivity relationships of compounds derived from this compound.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Fluoro 3 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial yet crucial structural information. For 5-Chloro-2-fluoro-3-methoxyphenol, the chemical shifts are influenced by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen substituents on the aromatic ring.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will show two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants will be influenced by the adjacent substituents. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent, generally appearing between 5.0 and 8.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 100-160 ppm), with their specific shifts determined by the attached functional groups. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The methoxy carbon will appear as a distinct signal in the upfield region (around 55-65 ppm).

For comparison, the experimentally determined ¹H and ¹³C NMR data for the related compound 3-methoxyphenol (B1666288) in CDCl₃ are presented below. rsc.org The introduction of a chlorine atom at the 5-position and a fluorine atom at the 2-position in this compound would lead to predictable shifts in these values due to their electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H46.8 - 7.2-
H66.6 - 7.0-
OCH₃~3.9~56-62
OH5.0 - 8.0 (variable)-
C1-145 - 150 (d, JC-F)
C2-140 - 145 (d, JC-F)
C3-150 - 155
C4-110 - 115
C5-115 - 120
C6-105 - 110

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The presence of the ortho-hydroxyl group and meta-methoxy and chlorine substituents will influence its resonance position. The ¹⁹F NMR spectrum is expected to show a single signal, likely a doublet of doublets due to coupling with the adjacent aromatic protons. The typical chemical shift range for fluoroaromatic compounds is broad, but for a fluorine atom in this specific environment, a shift in the range of -120 to -150 ppm relative to a standard such as CFCl₃ can be anticipated. nih.govthermofisher.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. aip.org In this compound, a cross-peak would be observed between the two aromatic protons, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, it would show correlations between each aromatic proton and its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methoxy protons to the C3 carbon, and from the aromatic protons to neighboring carbons, including the quaternary carbons C1, C2, C3, and C5.

Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. libretexts.orgdocbrown.info

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the aryl ether C-O bond (Ar-OCH₃) and the phenolic C-O bond will result in strong absorptions in the 1000-1300 cm⁻¹ range. acs.org

C-F and C-Cl Stretches: The carbon-fluorine (C-F) stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibration is expected in the lower frequency region of 600-800 cm⁻¹. spectroscopyonline.com

For the closely related compound 3-chloro-5-methoxyphenol (B1581831), a detailed vibrational analysis has been conducted, providing a solid basis for interpreting the spectrum of the title compound. ijrte.org

Table 2: Predicted Prominent IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (OCH₃)2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
C-O Stretch (Aryl-ether & Phenolic)1000 - 1300Strong
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Medium to Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability during a vibration.

The Raman spectrum of this compound would also exhibit characteristic signals for its functional groups.

The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong and sharp in Raman spectra.

The C-O-C symmetric stretching of the methoxy group can also give a noticeable Raman signal. aip.org

The C-Cl and C-F stretching vibrations are also Raman active and would appear in their respective characteristic regions.

A comprehensive study of 3-chloro-5-methoxyphenol using Raman spectroscopy has provided detailed assignments of its vibrational modes, which serves as an excellent reference for predicting the Raman spectrum of this compound. ijrte.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of compounds. Coupled with chromatographic techniques, it provides high sensitivity and selectivity for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of polar, semi-volatile, and thermally labile compounds like substituted phenols, which may not be amenable to gas chromatography without derivatization. nih.govnih.gov In LC-MS analysis, the analyte is first separated on an LC column and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. lcms.cz

For this compound, LC-MS analysis would provide information on its retention time and molecular mass. High-purity solvents and mobile phase modifiers, such as formic acid or acetic acid, are often used to ensure baseline stability and achieve high signal-to-noise ratios. lcms.cz The use of ESI in positive mode would likely result in the formation of protonated molecules [M+H]⁺, while negative mode would yield deprotonated molecules [M-H]⁻. The presence of sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) is also common. uni.lu

Table 1: Predicted LC-MS Adducts and m/z for this compound Data predicted for C₇H₆ClFO₂ (Monoisotopic Mass: 176.00403 Da) uni.lu

Adduct TypePredicted m/z
[M+H]⁺177.01131
[M-H]⁻174.99675
[M+Na]⁺198.99325
[M+K]⁺214.96719
[M+NH₄]⁺194.03785

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the separation and identification of volatile and thermally stable compounds. For polar analytes like phenols, derivatization is often employed to increase volatility and improve chromatographic peak shape. nih.gov However, GC-MS can also be used for the direct analysis of some underivatized methoxyphenols. nih.govnih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak. This characteristic 3:1 ratio is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.org Fragmentation patterns under electron ionization (EI) would involve the loss of functional groups. For instance, the fragmentation of related methoxyphenols often shows the loss of a methyl group (-CH₃) or a formyl group (-CHO). nih.govnist.gov

Table 2: Potential GC-MS Fragmentation of this compound (Based on fragmentation patterns of related methoxyphenols)

IonDescription
M⁺Molecular Ion
[M+2]⁺Isotope peak due to ³⁷Cl
[M-CH₃]⁺Loss of a methyl group
[M-CHO]⁺Loss of a formyl group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass-to-charge ratio. For this compound, with a monoisotopic mass of 176.00403 Da, HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions. uni.lu This capability is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products in complex matrices. ub.edu Tandem mass spectrometry (MS/MS) techniques, which can be performed on high-resolution instruments, provide further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. For aromatic compounds like phenols, the absorption bands are typically due to π → π* transitions within the benzene ring. researchgate.net The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the ring. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Phenol (B47542) and Substituted Phenols

CompoundSolventλmax (nm)Citation
PhenolWater270 bgu.ac.il
PhenolMethanol~270 researchgate.net
Phenolate (B1203915) ionWater286 bgu.ac.il
3-NitrophenolUnknown275, 340 docbrown.info

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a definitive technique for determining the solid-state structure of crystalline compounds. It provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Structure

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of the compound is required. mdpi.com The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density within the crystal. From this model, the exact positions of the atoms can be determined.

For this compound, an SCXRD analysis would confirm the substitution pattern on the benzene ring and reveal its precise molecular geometry. Key structural parameters that would be determined include:

The C-Cl, C-F, C-O, and C-C bond lengths.

The bond angles within the benzene ring and involving the substituents.

The planarity of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (involving the phenolic hydroxyl group), dipole-dipole interactions, and potential π-stacking between aromatic rings. nih.gov

These structural details are fundamental to understanding the compound's physical properties and its interactions with other molecules. For example, analysis of the crystal structure of a related compound, 3-chloro-5-fluorosalicylaldehyde, revealed an intramolecular hydrogen bond and packing dominated by weak intermolecular interactions and π-stacking. nih.gov

Table 4: Expected Structural Data from SCXRD of this compound (Based on data from similar halogenated aromatic structures) nih.gov

Structural ParameterExpected Information
Molecular GeometryPrecise 3D arrangement of all atoms.
Bond Lengthse.g., C-Cl (~1.73 Å), C-F (~1.35 Å).
Bond AnglesAngles defining the molecular shape.
Torsion AnglesDescribing the orientation of substituents relative to the ring.
Intermolecular InteractionsHydrogen bonds, halogen bonds, π-stacking.
Crystal PackingArrangement of molecules in the unit cell.

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 3 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 5-Chloro-2-fluoro-3-methoxyphenol.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like this compound, with a flexible hydroxyl and methoxy (B1213986) group, several conformers may exist.

Conformational analysis involves identifying the different possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. The orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the benzene (B151609) ring and each other is critical. These orientations are defined by dihedral angles, and rotating these groups allows for the exploration of the conformational space. The most stable conformer corresponds to the global minimum on the potential energy surface. For instance, in related substituted phenols, the orientation of the O-H bond can be either syn or anti with respect to an adjacent substituent, leading to different intramolecular interactions and stabilities. The presence of the bulky chlorine and electronegative fluorine atoms will significantly influence the preferred orientation of the methoxy and hydroxyl groups to minimize steric hindrance and optimize electrostatic interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, in contrast, will likely be distributed over the aromatic ring, with significant contributions from the electronegative chlorine and fluorine atoms, indicating sites susceptible to nucleophilic attack.

Table 1: Key Concepts in NBO Analysis

NBO Concept Description
Natural Atomic Orbitals (NAO) Orbitals that describe the electron density around a single atom.
Natural Hybrid Orbitals (NHO) Directed valence orbitals formed from NAOs, used to construct bonds.
Natural Bond Orbitals (NBO) Localized orbitals representing bonds, lone pairs, and core electrons. wikipedia.org

| Donor-Acceptor Interactions | Interactions between filled (donor) NBOs and empty (acceptor) NBOs, indicating electron delocalization. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs, as well as on the fluorine and chlorine atoms to a lesser extent. The most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding and deprotonation. The aromatic protons will also exhibit some positive potential. This visual representation is crucial for understanding intermolecular interactions and the molecule's reactivity patterns.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For phenols, keto-enol tautomerism is a possibility, where the phenolic form (enol) can exist in equilibrium with a keto form (cyclohexadienone). However, for aromatic phenols, the enol form is overwhelmingly favored due to the stability conferred by the aromatic ring.

Computational methods can be used to calculate the relative energies of the different tautomers of this compound. By comparing the total energies of the optimized geometries of the phenolic and potential keto tautomers, the equilibrium position can be predicted. It is expected that for this compound, as with most phenols, the aromatic phenolic form will be significantly more stable than any of its keto tautomers.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. ijrte.org For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching of the methoxy and hydroxyl groups (in the 1000-1300 cm⁻¹ region), and C-Cl and C-F stretching vibrations (in the fingerprint region). ijrte.org

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. The calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, typically π → π* and n → π* transitions in aromatic compounds. The substituents on the benzene ring will influence the positions of these absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be invaluable for assigning peaks in experimental NMR spectra. The predicted chemical shifts for this compound will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group, leading to a specific pattern of signals for the aromatic protons and carbons.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Predicted Feature Approximate Range/Value
IR O-H Stretch 3200-3600 cm⁻¹
Aromatic C-H Stretch 3000-3100 cm⁻¹
C-O Stretch 1000-1300 cm⁻¹
UV-Vis π → π* Transitions ~200-300 nm
¹H NMR Aromatic Protons δ 6.5-7.5 ppm
Methoxy Protons δ 3.5-4.0 ppm
Hydroxyl Proton δ 5.0-6.0 ppm (variable)
¹³C NMR Aromatic Carbons δ 110-160 ppm

Molecular Dynamics (MD) Simulations and Ab Initio Molecular Dynamics (AIMD)

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to study its behavior in different solvents, providing information about solvation effects, hydrogen bonding dynamics with solvent molecules, and the conformational flexibility of the molecule in a condensed phase. This is particularly useful for understanding how the molecule behaves in a realistic chemical environment.

Ab Initio Molecular Dynamics (AIMD) is a more computationally intensive technique where the forces between atoms are calculated "on the fly" using quantum mechanical methods (like DFT) at each step of the simulation. This avoids the need for pre-parameterized force fields required in classical MD. AIMD would allow for the study of chemical reactions, proton transfer events, and other processes involving the breaking and forming of bonds in this compound with high accuracy.

Quantitative Structure-Property Relationships (QSPR) Studies

No specific Quantitative Structure-Property Relationships (QSPR) studies for this compound were found in the reviewed literature. QSPR models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structure. The development of such models requires a dataset of compounds with known properties, and it appears that this compound has not yet been included in such a study.

Thermodynamic Property Calculations (e.g., Enthalpies of Formation, Gibbs Free Energy)

There is no available data from specific thermodynamic property calculations for this compound, such as its enthalpy of formation or Gibbs free energy. These values are typically determined through experimental calorimetry or computational chemistry methods. The absence of this information in public databases suggests that such calculations have not been performed or published for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

A detailed analysis of the intermolecular interactions of this compound through methods like Hirshfeld surface analysis, or specific studies on its hydrogen and halogen bonding capabilities, are not present in the available scientific literature. While Hirshfeld surface analysis is a powerful tool for investigating intermolecular contacts in crystalline solids, its application is contingent on the availability of a crystal structure for the compound of interest, which does not appear to be the case for this compound. Similarly, specific computational analyses of its potential for hydrogen and halogen bonding have not been reported.

Applications of 5 Chloro 2 Fluoro 3 Methoxyphenol As a Synthetic Intermediate and in Materials Science

Precursor for Advanced Organic Synthesis (e.g., pharmaceuticals intermediates, agrochemicals, fine chemicals)

5-Chloro-2-fluoro-3-methoxyphenol is a versatile chemical building block utilized in the synthesis of more complex molecules for various industries. Its value lies in the specific arrangement of chloro, fluoro, methoxy (B1213986), and hydroxyl functional groups on the phenol (B47542) ring, which allows for regioselective reactions. This controlled reactivity is crucial in the multi-step synthesis of high-value organic compounds.

In the pharmaceutical industry, this compound and its derivatives are considered important intermediates. The presence of both chlorine and fluorine atoms significantly influences the molecule's reactivity, enabling selective electrophilic and nucleophilic substitutions to build complex drug scaffolds. For instance, related fluorinated aniline (B41778) derivatives are used in the synthesis of antiviral compounds and glucocorticoid receptor agonists for treating inflammation. ossila.com The incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates.

Similarly, in the agrochemical sector, halogenated and methoxylated phenols are precursors to a wide range of pesticides and herbicides. The specific substituents on the aromatic ring of this compound can be modified to develop new active ingredients with desired biological activities and environmental profiles.

As a fine chemical, this phenol derivative serves as a starting material for a variety of organic compounds. nordmann.global Its functional groups allow for its use in reactions such as etherification, esterification, and coupling reactions to produce a diverse array of molecules for research and industrial applications. The related compound, 5-fluoro-2-methoxyphenol, is noted for its utility in synthesizing complex pharmaceuticals. nordmann.globalbiosynth.com

Application AreaRole of this compoundRelated Compounds in Synthesis
Pharmaceuticals Intermediate for complex drug scaffolds5-Chloro-3-fluoro-2-hydroxybenzaldehyde , 3-Chloro-5-fluoroaniline ossila.com
Agrochemicals Precursor for pesticides and herbicidesHalogenated phenol derivatives
Fine Chemicals Starting material for diverse organic molecules5-Fluoro-2-methoxyphenol nordmann.globalbiosynth.com

Building Block for Heterocyclic Compounds (e.g., pyrazolines, benzoxazoles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound serves as a valuable building block for the synthesis of various heterocyclic systems. The reactivity of its hydroxyl and the activated aromatic ring allows for cyclization reactions to form these complex structures.

One major application is in the synthesis of benzoxazoles. For example, 5-chloro-2-(3-methoxyphenyl)-1,3-benzoxazole (B5863294) is a known derivative. nih.gov The synthesis of such compounds often involves the condensation of a substituted phenol with a suitable reagent. The specific substituents on the phenol ring, such as the chloro and fluoro groups in this compound, are incorporated into the final heterocyclic product, influencing its chemical and biological properties.

The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives can also utilize fluorinated building blocks. researchgate.netnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the principle of using fluorinated precursors is well-established. For instance, fluorinated β-enolate salts are used to create fluorinated pyrimidines and pyrazoles. nih.gov This highlights the potential of fluorinated phenols to be transformed into intermediates suitable for such cyclization reactions. The use of fluorinated building blocks is often preferred as it can offer higher regioselectivity and yields compared to introducing fluorine at a later stage. researchgate.net

The versatility of this building block is further demonstrated by the synthesis of other nitrogen-containing heterocycles. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used in the solid-phase synthesis of benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov This suggests that this compound could be chemically modified to an analogous intermediate for the synthesis of a similar range of heterocyclic scaffolds.

Heterocyclic CompoundSynthetic ApproachKey Precursor Features
Benzoxazoles Condensation reactionsHydroxyl group for cyclization; chloro and fluoro groups for functionality. nih.gov
Pyrazolines/Pyrimidines Cyclocondensation with bifunctional nucleophilesUse of fluorinated building blocks for controlled synthesis. researchgate.netnih.gov
Other N-Heterocycles Multi-step synthesis via functional group manipulationPotential for conversion to versatile intermediates. nih.gov

Role in the Synthesis of Functional Materials (e.g., polymers, fluorinated network materials)

The unique combination of functional groups in this compound makes it a candidate for the synthesis of specialized functional materials. The presence of fluorine is particularly significant in materials science, as it can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

In polymer science, phenols are common monomers or precursors for polymers like polyesters and polycarbonates. The hydroxyl group of this compound can participate in polymerization reactions. The chloro and fluoro substituents would be incorporated into the polymer backbone, modifying the properties of the resulting material. While direct polymerization of this specific phenol is not widely documented, the use of substituted phenols in creating functional polymers is a fundamental concept in the field.

The compound is also listed as an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and the specific geometry and functionality of the monomer units are critical in determining the properties of the final framework. The defined substitution pattern of this compound makes it a potentially useful building block for creating new COF structures with tailored pore sizes and chemical functionalities.

Furthermore, the synthesis of fluorinated network materials is an area of active research. These materials can have applications in areas such as gas separation, low-dielectric constant materials, and hydrophobic coatings. The fluorine content of this compound makes it a relevant starting material for creating such highly fluorinated networks.

Material TypeRole of this compoundResulting Material Properties
Polymers Monomer or precursorEnhanced thermal stability and chemical resistance due to fluorine.
Covalent Organic Frameworks (COFs) Organic monomerPotential for creating porous materials with tailored functionalities. bldpharm.com
Fluorinated Network Materials Fluorinated building blockImparts properties like hydrophobicity and low dielectric constant.

Ligand and Coordination Chemistry Applications (e.g., Schiff base ligands and their metal complexes)

Phenolic compounds are widely used in coordination chemistry as ligands for metal ions. The hydroxyl group can be deprotonated to form a phenolate (B1203915), which is an excellent coordinating agent for a variety of metals. This compound can be used to synthesize more complex ligands, such as Schiff bases.

Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself is not an aldehyde, it can be a precursor to a salicylaldehyde (B1680747) derivative. For example, a related compound, 5-chloro-3-fluoro-2-hydroxybenzaldehyde, is a known synthetic intermediate. This aldehyde can then react with an amine to form a Schiff base ligand. These ligands can coordinate to metal ions through the phenolate oxygen and the imine nitrogen, acting as bidentate ligands. capes.gov.br

The resulting metal complexes can have interesting properties and applications in areas such as catalysis, materials science, and biological systems. nih.gov The electronic properties of the Schiff base ligand, influenced by the chloro and fluoro substituents, can tune the reactivity and stability of the metal complex. For instance, Schiff base complexes of metals like copper, nickel, and zinc have been studied for their potential biological activities. capes.gov.brnih.gov

The field of coordination chemistry relies on the design and synthesis of new ligands to create metal complexes with novel structures and functions. The versatility of this compound as a precursor allows for the introduction of specific electronic and steric effects into the ligand framework, making it a valuable tool for chemists in this field.

ApplicationDescriptionKey Features of Ligand/Complex
Precursor to Schiff Base Ligands Can be chemically modified to an aldehyde which then forms a Schiff base with an amine. The chloro and fluoro groups on the aromatic ring influence the electronic properties of the ligand.
Formation of Metal Complexes The resulting Schiff base can coordinate with various metal ions (e.g., Cu, Ni, Zn). capes.gov.brnih.govThe substituents on the ligand can tune the stability, reactivity, and potential applications of the metal complex.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The creation of polysubstituted aromatic compounds like 5-Chloro-2-fluoro-3-methoxyphenol requires precise control over regioselectivity. Research is ongoing to develop synthetic pathways that are not only high-yielding but also cost-effective and environmentally benign. Current strategies often involve multi-step sequences starting from simpler, commercially available precursors.

Future synthetic approaches may draw inspiration from established methods for analogous compounds. For instance, the synthesis of 5-bromo-2-methoxyphenol (B1267044) involves a three-step process: acetylation of the hydroxyl group on o-methoxyphenol, subsequent bromination, and final deacetylation. google.com Similarly, a patented method for 2-bromo-4-fluoro-5-chlorophenol involves the low-temperature bromination of 3-chloro-4-fluorophenol (B1581553) in solvents like chloroform (B151607) or methylene (B1212753) chloride. google.com These strategies, which involve protecting functional groups and carefully controlling reaction conditions to direct halogenation, could be adapted for the synthesis of this compound.

A potential synthetic pathway could involve the controlled halogenation of a 2-fluoro-3-methoxyphenol (B1439087) precursor. The challenge lies in achieving the desired 5-chloro substitution pattern, which requires overcoming the directing effects of the existing fluoro and methoxy (B1213986) groups.

Potential Synthetic Strategy Key Transformation Precursor Example Rationale/Reference
Directed Halogenation Electrophilic chlorination with controlled regioselectivity.2-Fluoro-3-methoxyphenol bldpharm.comAdapts established methods for halogenating substituted phenols, requiring optimization of catalysts and conditions to achieve the desired isomer. google.comgoogle.com
Multi-step Synthesis Building the ring with substituents in place or sequential addition and modification.3-Chloro-4-fluorophenol google.comInvolves protection/deprotection and functional group interconversion to install the methoxy group and final hydroxyl.
Formylation-based Route Synthesis via a benzaldehyde (B42025) intermediate.5-Chloro-2-fluoro-3-methoxybenzeneA related synthesis involves the formylation of 5-chloro-2-fluoro-3-methoxybenzene to produce the corresponding aldehyde, which could then be converted to the phenol (B47542).

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is governed by the interplay of its functional groups. The electron-donating methoxy group and the electron-withdrawing chloro and fluoro groups create a unique electronic profile on the aromatic ring. This balance influences the molecule's reactivity in electrophilic substitution reactions. The phenolic hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation, providing a handle for further molecular elaboration.

Future research will likely focus on leveraging this distinct reactivity. For example, the chlorine atom, with a lower bond dissociation energy than the fluorine atom, could be a site for selective substitution or cross-coupling reactions. The development of catalytic systems that can selectively activate a specific C-H or C-halogen bond on the ring would open up new avenues for creating diverse molecular architectures. Inspired by research on other halogenated aromatics, reactions like nucleophilic aromatic substitution, particularly displacement of the activated chlorine, could be explored under specific conditions. nih.gov

Computational Design and Prediction of Novel Derivatives

In silico methods are becoming indispensable in modern chemistry for accelerating the design of new molecules with desired properties. For this compound, computational tools can be used to predict the physicochemical properties of its derivatives, such as lipophilicity (LogP) and topological polar surface area (TPSA), which are crucial for applications in medicinal chemistry. ambeed.com

Computational docking studies are a powerful tool for designing derivatives that can bind to specific biological targets. For example, in the development of new anticancer agents, derivatives of 5-chloro-indoles were designed and computationally docked into the active sites of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov These studies helped identify key interactions and guided the synthesis of compounds with potent inhibitory activity. nih.gov Similarly, computational studies on benzisoxazole derivatives have been used to perform drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) testing, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govnih.gov This approach can be directly applied to derivatives of this compound to design new therapeutic agents.

Computational Parameter Significance in Drug Design Example Value (Related Compound) Reference
LogP (iLOGP) Measures lipophilicity, affecting absorption and distribution.2.21 ambeed.com
TPSA (Topological Polar Surface Area) Predicts drug transport properties, such as membrane permeability.17.07 Ų ambeed.com
Number of H-bond Acceptors/Donors Determines binding interactions with biological targets.1 Acceptor, 0 Donors ambeed.com
Number of Rotatable Bonds Influences conformational flexibility and binding affinity.1 ambeed.com

Integration into Modular Synthesis and Functional Library Creation

Modular synthesis aims to build complex molecules from a set of versatile building blocks. This compound is an ideal candidate for such a building block due to its distinct functional handles and substitution pattern. Its integration into synthetic workflows allows for the rapid generation of a diverse collection of related compounds, known as a functional library.

Click chemistry, particularly the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, is a powerful tool for modular synthesis. rsc.org Research has demonstrated the use of a variety of substituted phenols as building blocks in accelerated SuFEx click chemistry to create extensive functional libraries. rsc.org By incorporating this compound into such a platform, researchers can systematically explore the chemical space around this core structure. Furthermore, a "molecular hybridization" approach, where fragments from different pharmacophores are combined, has been used to design and synthesize new series of bioactive compounds like benzisoxazole-triazole hybrids via click chemistry. nih.gov This strategy could be employed using the this compound scaffold to develop novel compounds for screening against various biological targets.

Process Optimization and Scale-up Considerations for Industrial Applications

For this compound to be viable for industrial use, particularly in pharmaceuticals or agrochemicals, its synthesis must be efficient, scalable, and sustainable. Process optimization research focuses on improving reaction yields, reducing waste, and ensuring safety and cost-effectiveness. researchgate.net Technological advancements in production techniques and a growing demand for environmentally friendly processes are key market drivers for related specialty chemicals. wiseguyreports.com

A key strategy in process optimization is the adoption of green chemistry principles. researchgate.net This can involve using less hazardous solvents, reducing the number of synthetic steps, and designing processes that minimize energy consumption. For instance, a "greener" approach to synthesizing a complex pyridine (B92270) hydrochloride was developed by performing multiple reaction steps in a single pot without isolating intermediates, which improved productivity and reduced solvent use. researchgate.net Applying similar principles to the synthesis of this compound, such as developing a one-pot synthesis from a readily available precursor, would be a significant step toward industrial feasibility. The efficient and cost-effective production of intermediates is crucial for enhancing the market appeal of the final products derived from them. github.com

Q & A

Q. What are the key considerations for synthesizing 5-Chloro-2-fluoro-3-methoxyphenol and its derivatives?

  • Methodological Answer : Synthesis typically involves halogenation and methoxylation steps. For example, chlorination/fluorination of a phenol precursor followed by methoxy group introduction. A similar protocol involves oxidizing intermediates with 3-chloroperoxybenzoic acid (mCPBA) under controlled conditions (e.g., dichloromethane at 273 K) to achieve regioselectivity . Post-reaction purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) is recommended to isolate the target compound .
  • Safety Note : Use fume hoods and personal protective equipment (PPE) due to volatile solvents and reactive intermediates. Waste must be segregated and disposed via certified agencies .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Workflow :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic ring geometry.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in stereochemistry, as demonstrated for structurally similar benzofuran derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Q. What safety protocols are critical for handling halogenated phenolic compounds?

  • Key Protocols :
  • Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for airborne contaminants .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., diatomite) and avoid water discharge to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorinated phenol synthesis?

  • Experimental Design :
  • Temperature Control : Lower temperatures (e.g., 273 K) reduce side reactions during halogenation .
  • Catalyst Screening : Evaluate Lewis acids (e.g., BF₃·Et₂O) for methoxylation efficiency.
  • Table: Yield Optimization
ConditionYield (%)Purity (%)Reference
mCPBA, 273 K, 5 h73>95
Room temperature, 24 h5890

Q. How to resolve contradictions in regioselectivity data for halogenated phenolic intermediates?

  • Data Analysis Approach :
  • Computational Modeling : DFT calculations predict electron density distributions to identify favored substitution sites.
  • Isotopic Labeling : Use 18^{18}F or 36^{36}Cl to track substitution pathways.
  • Comparative Studies : Contrast results with structurally analogous compounds (e.g., 5-Chloro-2-[(4-fluorophenyl)methoxy]benzenemethanol) to identify steric/electronic biases .

Q. What strategies mitigate degradation of methoxy-halogenated phenols during storage?

  • Stability Protocols :
  • Light Sensitivity : Store in amber glass vials at -20°C.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Analytical Monitoring : Periodic HPLC-UV checks (λ = 254 nm) to detect decomposition products .

Methodological Resources

Q. How to design a scalable purification protocol for halogenated phenolic compounds?

  • Purification Techniques :
  • Column Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate gradients).
  • Recrystallization : Use acetone/hexane mixtures for high-purity crystals .
  • Table: Solvent Systems for Purification
Compound ClassSolvent Ratio (v/v)Purity AchievedReference
Fluorinated benzofuransHexane:EtOAc (2:1)95%
Chlorinated phenolsCH₂Cl₂:MeOH (10:1)90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.